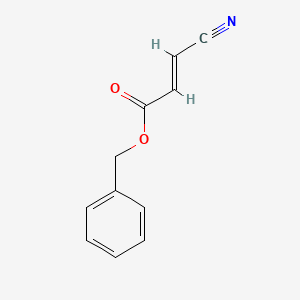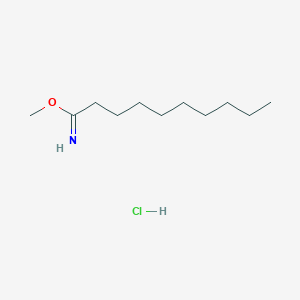
(R)-4-amino-4-phenylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-amino-4-phenylbutan-1-ol is a chiral compound with a molecular formula of C10H15NO It features a phenyl group attached to a butanol backbone, with an amino group at the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize ®-4-amino-4-phenylbutan-1-ol involves the reductive amination of 4-phenylbutan-1-one. This process typically uses a chiral amine and a reducing agent such as sodium cyanoborohydride under mild conditions to yield the desired product with high enantiomeric purity.
-
Asymmetric Hydrogenation: : Another approach is the asymmetric hydrogenation of 4-phenyl-2-buten-1-ol using a chiral catalyst. This method can achieve high enantioselectivity and yield, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of ®-4-amino-4-phenylbutan-1-ol often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as chiral phosphine ligands are employed to enhance the enantioselectivity of the hydrogenation process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : ®-4-amino-4-phenylbutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are typically used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-phenylbutan-2-one.
Reduction: 4-amino-4-phenylbutanol.
Substitution: N-alkyl-4-amino-4-phenylbutan-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-4-amino-4-phenylbutan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity. It can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine
In medicinal chemistry, ®-4-amino-4-phenylbutan-1-ol is explored for its potential therapeutic properties. It may act as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry
Industrially, the compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism by which ®-4-amino-4-phenylbutan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-amino-4-phenylbutan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
4-phenylbutan-1-ol: Lacks the amino group, resulting in different chemical properties.
4-amino-4-phenylbutanoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
®-4-amino-4-phenylbutan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(4R)-4-amino-4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8,11H2/t10-/m1/s1 |
InChI-Schlüssel |
AGOPKBQSZNSGSA-SNVBAGLBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](CCCO)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)




